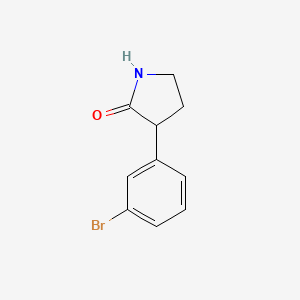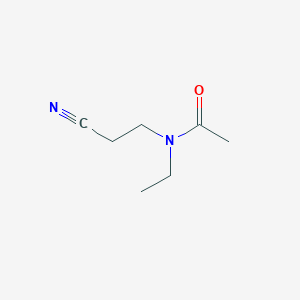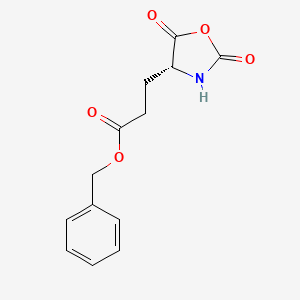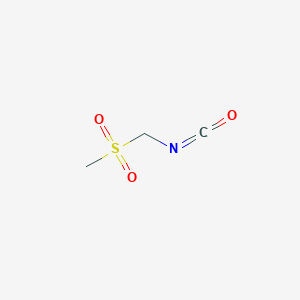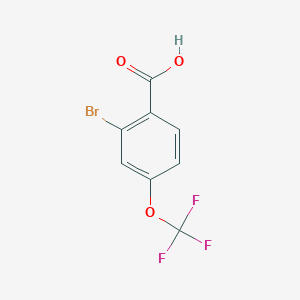![molecular formula C18H11BrO B1528427 4-(4-Bromophenyl)dibenzo[b,d]furan CAS No. 955959-84-9](/img/structure/B1528427.png)
4-(4-Bromophenyl)dibenzo[b,d]furan
Übersicht
Beschreibung
“4-(4-Bromophenyl)dibenzo[b,d]furan” is a chemical compound with the CAS Number: 955959-84-9 . It has a molecular weight of 323.19 and its IUPAC name is 4-(4-bromophenyl)dibenzo[b,d]furan .
Synthesis Analysis
The synthesis of this compound involves the use of tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is heated at 80°C for 8 hours . After the reaction, the mixture is extracted with dichloromethane (DCM), and water is removed with anhydrous MgSO4 . The residue obtained is then purified by flash column chromatography .
Molecular Structure Analysis
The molecular formula of “4-(4-Bromophenyl)dibenzo[b,d]furan” is C18H11BrO . The InChI Code is 1S/C18H11BrO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H .
Physical And Chemical Properties Analysis
“4-(4-Bromophenyl)dibenzo[b,d]furan” is a solid at room temperature . The compound is sealed in dry and stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials Development Researchers have utilized the dibenzo[b,d]furan segment as a building block in organic light-emitting diode (OLED) materials due to its high thermal stability and triplet energy. Novel hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan have shown promise in enhancing the performance of blue phosphorescent OLEDs, demonstrating high thermal stability, high triplet energies, and superior external quantum efficiencies (Hong et al., 2020).
Environmental Contaminant Analysis The compound has been implicated in studies focusing on environmental contaminants, such as polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) and polybrominated diphenyl ethers (PBDEs), which are significant due to their toxicological effects. A study developed a robust analytical procedure for the separation of chlorinated/brominated dioxins and their derivatives in animal tissues prior to their determination, highlighting the importance of these compounds in environmental science (Roszko et al., 2015).
Photophysical Property Research Dibenzo[b,d]furan derivatives have been found to exhibit unique photophysical properties, such as dual-emissive and time-dependent evolutive organic afterglow, when bridged by molecules with weak intermolecular hydrogen bonding. These properties offer potential for the development of novel light-emitting materials with applications ranging from organic electronics to sensors (Chen et al., 2019).
Antimicrobial and Antitumor Potential The dibenzo[b,d]furan scaffold has been explored for its potential in medical applications, including the design and synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis, showing significant antimycobacterial activity with minimal cytotoxicity. This highlights the compound's potential in the development of new antimicrobial agents (Yempala et al., 2014). Additionally, dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have been synthesized and investigated for in vitro cytotoxic activity against tumor cell lines, identifying compounds with significant anticancer potential (Chen et al., 2016).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . It’s advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
One relevant paper discusses the use of dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes . The paper presents the design and synthesis of these materials for use in PhOLEDs .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)dibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZSADLUWTEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730863 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)dibenzo[b,d]furan | |
CAS RN |
955959-84-9 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)dibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


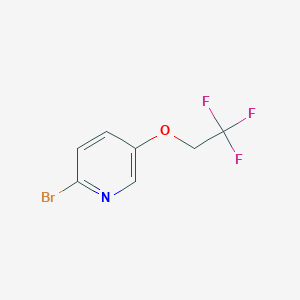

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)
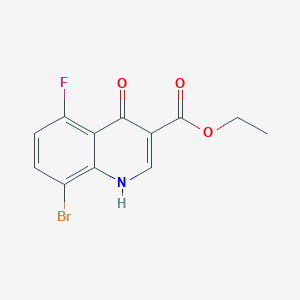
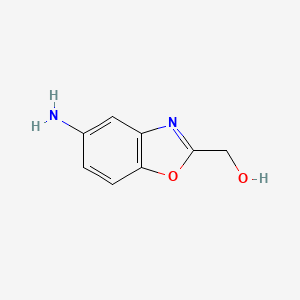
![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)

